Phg-gly-OH is synthesized from glycine, a simple amino acid, through the introduction of specific protective groups. The classification of this compound falls under amino acid derivatives used in peptide synthesis, specifically in the context of solid-phase methods where it serves as a building block for more complex peptides.
The synthesis of Phg-gly-OH involves several key steps:
Phg-gly-OH has a complex molecular structure characterized by the presence of both the fluorenylmethyloxycarbonyl (Fmoc) group and the trimethoxybenzyl group attached to the glycine backbone. The molecular formula can be represented as C₁₈H₁₉N₃O₄.
Phg-gly-OH participates in various chemical reactions typical of amino acids:
The mechanism of action for Phg-gly-OH primarily revolves around its role in solid-phase peptide synthesis:
Phg-gly-OH exhibits several notable physical and chemical properties:
These properties make Phg-gly-OH suitable for various applications in peptide chemistry.
Phg-gly-OH is primarily utilized in:
Bioisosteric modifications of Phg-gly-OH focus on enhancing metabolic stability, bioavailability, and target binding affinity. Classical bioisosteres for the phenylglycine (Phg) moiety include heterocyclic ring systems like thiophene or pyridine, which maintain similar steric and electronic properties while modulating lipophilicity. As demonstrated in angiotensin II receptor antagonists, replacing carboxylic acids with tetrazole rings increases potency by altering the topological geometry of the acidic group, projecting the negative charge 1.5 Å further from the aryl ring [1]. Similarly, fluorine substitution at ortho positions of aromatic rings adjacent to Phg residues enhances biological activity through favorable C–F···C=O dipole interactions or hydrogen bonding with protein backbones, as observed in thrombin inhibitors where fluorination improved activity 6-fold [1] [9].
Non-classical bioisosteric strategies involve functional group transpositions, such as reversing acylsulfonamide connectivity (CONHSO₂Ph → SO₂NHCOPh). This modification significantly impacts biological activity due to differences in bond lengths and charge distribution. For example, the SO₂NHCOPh isomer of an angiotensin II antagonist exhibited 20-fold higher potency than its CONHSO₂Ph counterpart, attributed to better mimicry of tetrazole geometry [1]. Recent computational approaches leverage 3D shape similarity and electrostatic potential mapping to identify novel bioisosteres. The SwissBioisostere database facilitates systematic screening of fragment replacements that preserve potency (ΔpIC₅₀ < 0.5), enabling targeted optimization of Phg-gly-OH analogues while minimizing synthetic burden [9].
Table 1: Bioisosteric Modifications for Phg-gly-OH Optimization
Target Moiety | Bioisostere | Key Property Changes | Biological Impact |
---|---|---|---|
Carboxylic acid (Phg side chain) | Tetrazole | ↑ pKa (4.9 vs. 4.2), ↑ H-bond capacity | 10-fold ↑ angiotensin receptor affinity [1] |
Phenyl ring | 5-Membered heterocycles (thiophene) | Similar π-electron density, ↓ LogP | Maintained antibody recognition in Erlenmeyer studies [1] |
Glycine carbonyl | Ketomethylene (CH₂CO) | Eliminates peptide bond, ↑ metabolic stability | Retained protease inhibition in HCV NS3 inhibitors [1] |
Ortho-hydrogen | Fluorine | Introduces dipolar interactions, H-bond capacity | 67-fold ↑ thrombin selectivity [1] [9] |
The integration of D-phenylglycine (D-Phg) residues into solid-phase peptide synthesis (SPPS) requires specialized handling to minimize epimerization and optimize coupling efficiency. Fmoc-D-Phg-OH building blocks demand stringent purity controls (>99% HPLC purity) to prevent chain-terminating side reactions from residual acetic acid (<0.02%) or free amino acids [7]. Strategic positioning of D-Phg in peptide sequences exploits its helix-inducing properties while avoiding aspartimide-prone motifs (e.g., -Asp-D-Phg-), which undergo base-catalyzed cyclization under standard piperidine deprotection conditions [7].
Semaglutide synthesis exemplifies advanced SPPS for D-Phg-containing therapeutics. The process utilizes a fragment condensation approach:
Microwave-assisted SPPS (50W, 75°C) reduces D-Phg coupling times from hours to minutes while maintaining >99% chiral integrity. Post-assembly, simultaneous TFA cleavage and global deprotection (TFA:H₂O:TIS, 95:2.5:2.5) yield crude peptides with <2% racemization at D-Phg sites. Analytical control leverages mass shift detection (+101.0477 Da) for N-terminal glycine conjugates, enabling precise monitoring of Gly-D-Phg junctions [2] [6] [7].
Chemoenzymatic synthesis enables atom-economic and stereoselective glycine conjugation to Phg derivatives. Key methodologies include:
Nitrilase-Mediated Dynamic Kinetic ResolutionPseudomonas fluorescens EBC191 nitrilase mutants enable one-pot Strecker synthesis from benzaldehyde to enantiomerically pure (R)-Phg-gly-OH:
Sortase A-Catalyzed Glycine LigationSortase A from Staphylococcus aureus enables site-specific glycine conjugation to Phg-containing peptides:
Table 2: Enzymatic Systems for Phg-gly-OH Synthesis
Enzyme | Reaction Type | Conditions | Yield/ee | Advantages |
---|---|---|---|---|
P. fluorescens nitrilase pentamutant | Hydrolysis of (R)-phenylglycinonitrile | pH 9.5, 37°C, whole-cell catalyst | 81% yield, 95% ee | Dynamic kinetic resolution; avoids cyanide [3] |
Sortase A pentamutant (P94R/D160N/D165A/K190E/K196T) | Transpeptidation | pH 7.5, Ca²⁺, 25°C | >85% conversion | C-terminal functionalization; works with non-Gly adjacent residues [8] |
Subtilisin A mutant (S221C) | Glycine ester aminolysis | Anhydrous DMF, molecular sieves | >90% acylation | Organic solvent tolerance; no epimerization [6] |
Protease-Catalyzed Fragment CondensationSubtilisin mutants (e.g., S221C) catalyze glycine conjugation to Phg carboxyl termini in organic media:
Compound Names
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2